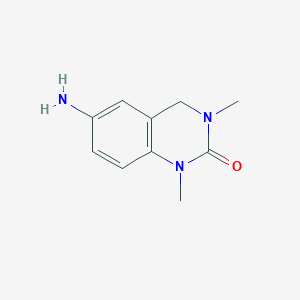
5-ブロモ-2-(4-((tert-ブチルジフェニルシリル)オキシ)ピペリジン-1-イル)ピリジン
概要
説明
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine ring substituted with a tert-butyldiphenylsilyl group
科学的研究の応用
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a building block for drug discovery and development.
Industry: Applications in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. The tert-butyldiphenylsilyl group is introduced through silylation reactions, which are often carried out under mild conditions to avoid degradation of sensitive functional groups . The bromine atom is usually introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Silylation and Desilylation: The tert-butyldiphenylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions can yield pyridine N-oxides.
作用機序
The mechanism of action of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine depends on its specific use and the context in which it is appliedThe bromine atom and silyl group can play crucial roles in these interactions, affecting the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
5-Bromo-2-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
5-Bromo-2-(4-((trimethylsilyl)oxy)piperidin-1-yl)pyridine: Features a trimethylsilyl group instead of tert-butyldiphenylsilyl.
Uniqueness
The uniqueness of 5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine lies in its specific combination of functional groups, which can confer distinct reactivity and properties compared to similar compounds. The tert-butyldiphenylsilyl group, in particular, can provide steric protection and influence the compound’s behavior in chemical reactions .
特性
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN2OSi/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-18-29(19-17-22)25-15-14-21(27)20-28-25/h4-15,20,22H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKRJKWEMCDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)C4=NC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)




![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)


![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)
